molecular formula C5H4N2O4 B189616 4-Hydroxy-3-nitropyridine N-oxide CAS No. 31872-57-8

4-Hydroxy-3-nitropyridine N-oxide

Cat. No.: B189616
CAS No.: 31872-57-8
M. Wt: 156.1 g/mol
InChI Key: QDIJYPHBWUDRIA-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitropyridine N-oxide is an organic compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol It is a derivative of pyridine, characterized by the presence of both a hydroxyl group and a nitro group on the pyridine ring, along with an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitropyridine N-oxide can be synthesized through the nitration of pyridine N-oxide. The nitration process typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents . The reaction is highly exothermic and requires careful temperature control to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow methodologies. This approach minimizes the accumulation of highly energetic intermediates, enhancing safety and scalability . The continuous flow process involves the nitration of pyridine N-oxide followed by subsequent purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-nitropyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 4-hydroxy-3-aminopyridine N-oxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or metal hydrides can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Higher oxidation state derivatives.

    Reduction: 4-Hydroxy-3-aminopyridine N-oxide.

    Substitution: Various substituted pyridine N-oxide derivatives.

Properties

IUPAC Name

1-hydroxy-3-nitropyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-5-1-2-6(9)3-4(5)7(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIJYPHBWUDRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C(C1=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285384
Record name 4-Hydroxy-3-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31872-57-8
Record name 31872-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-3-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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